molecular formula C13H18BrNO3 B13458040 tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate

tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B13458040
M. Wt: 316.19 g/mol
InChI Key: SDRZSNGNUGHJPW-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxyethyl group attached to a carbamate moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of 2-bromoaniline with tert-butyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or chloroform. The intermediate product is then subjected to further reactions to introduce the hydroxyethyl group, resulting in the final compound .

Chemical Reactions Analysis

tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate can be compared with other similar compounds such as:

    tert-Butyl (2-bromophenyl)carbamate: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.

    tert-Butyl (1-(2-chlorophenyl)-2-hydroxyethyl)carbamate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate: Contains a fluorine atom, which can enhance its stability and lipophilicity.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)

InChI Key

SDRZSNGNUGHJPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Br

Origin of Product

United States

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